6-Bromo-5-methoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

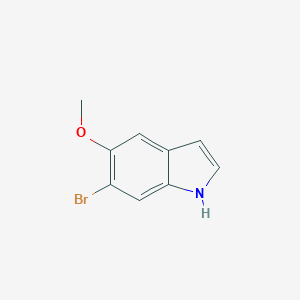

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRDXFOLYOIABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561499 | |

| Record name | 6-Bromo-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106103-36-0 | |

| Record name | 6-Bromo-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Bromo-5-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-5-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible multi-step synthesis, details the necessary experimental protocols, and presents a summary of expected characterization data based on available literature for closely related analogues.

Synthesis Pathway

The synthesis of this compound can be achieved through a regioselective strategy starting from the commercially available 5-methoxy-1H-indole. The key challenge is to direct the bromination to the C-6 position of the indole ring. Direct bromination of 5-methoxy-1H-indole is often unselective. A more controlled approach involves the protection of the electron-rich C-3 position with an electron-withdrawing group, such as a trifluoroacetyl group. This deactivates the pyrrole ring towards electrophilic substitution and allows for selective bromination on the benzene ring. The methoxy group at C-5 directs electrophiles to the ortho (C-4) and para (C-6) positions. Due to steric hindrance, substitution at the C-6 position is generally favored. The final step involves the removal of the protecting group to yield the target compound.

A proposed synthetic pathway is detailed below, adapted from a reported synthesis of a related derivative.[1]

Experimental Protocols

The following protocols are adapted from the synthesis of the key intermediate, 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one.[1]

Step 1: Synthesis of 1-(5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (Precursor)

-

To a solution of 5-methoxy-1H-indole (1 equivalent) in anhydrous tetrahydrofuran (THF), add trifluoroacetic anhydride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the trifluoroacetylated indole.

Step 2: Synthesis of 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (Key Intermediate)[1]

-

Dissolve the 1-(5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (1 equivalent) in glacial acetic acid (AcOH).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add bromine (Br₂) (1.2 equivalents) dropwise to the solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 5 hours.

-

Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture into ice-cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to yield the crude product.

Step 3: Synthesis of this compound (Target Compound)

-

Dissolve the crude 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (1 equivalent) in a 20% aqueous sodium hydroxide (NaOH) solution.[1]

-

Reflux the mixture for 6-8 hours, monitoring the hydrolysis and deprotection by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully acidify with 2 N hydrochloric acid (HCl) to a neutral pH.

-

The product may precipitate out of the solution or require extraction with an organic solvent.

-

Filter any precipitate or extract the aqueous layer with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude solid/oil by column chromatography or recrystallization to obtain pure this compound.

Characterization

Workflow for Characterization

Data Presentation

Table 1: Physical and Calculated Properties

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Exact Mass | 224.9789 Da |

| Appearance | Expected to be a solid |

| Melting Point | Not reported; (6-Bromoindole: 92-96 °C[2]) |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | ~ 8.1 - 8.3 | broad singlet | Typical range for indole N-H proton. |

| H-2 | ~ 7.1 - 7.3 | multiplet | Expected to be a triplet or doublet of doublets. |

| H-3 | ~ 6.4 - 6.6 | multiplet | Coupled to H-2. |

| H-4 | ~ 7.4 - 7.6 | singlet | Aromatic proton ortho to the methoxy group. |

| H-7 | ~ 7.1 - 7.2 | singlet | Aromatic proton para to the methoxy group. |

| -OCH₃ | ~ 3.9 | singlet | Based on data for this compound-3-carboxylic acid (δ 3.90 ppm in DMSO-d₆).[1] |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~ 124 - 126 | |

| C-3 | ~ 102 - 104 | |

| C-3a | ~ 128 - 130 | |

| C-4 | ~ 100 - 103 | Shielded by the ortho-methoxy group. |

| C-5 | ~ 150 - 152 | Carbon bearing the methoxy group. |

| C-6 | ~ 112 - 115 | Carbon bearing the bromo group. |

| C-7 | ~ 113 - 115 | |

| C-7a | ~ 132 - 134 | |

| -OCH₃ | ~ 56 - 57 | Based on typical values for aryl methyl ethers.[3] |

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H | 3300 - 3500 | Medium | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (alkoxy) | 2850 - 3000 | Medium | Stretching |

| C=C (aromatic) | 1450 - 1600 | Medium | Stretching |

| C-O (aryl ether) | 1200 - 1275 | Strong | Asymmetric Str. |

| C-O (aryl ether) | 1000 - 1075 | Strong | Symmetric Str. |

| C-Br | 500 - 600 | Strong | Stretching |

References

6-Bromo-5-methoxy-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the unique substitution pattern of a bromine atom at the 6-position and a methoxy group at the 5-position imparts specific physicochemical properties that can be exploited for the development of novel therapeutic agents. This technical guide provides a detailed overview of the known chemical properties, synthesis, and potential biological significance of this compound, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from data on closely related compounds and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | PubChem |

| Molecular Weight | 226.07 g/mol | PubChem |

| Melting Point | Data not available. For comparison, the derivative this compound-3-carboxylic acid has a melting point of 220–225 °C.[1] Another derivative, 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, has a melting point of 80-85°C.[2] | N/A |

| Boiling Point | Data not available. The predicted boiling point for the isomer 6-Bromo-4-methoxy-1H-indole is 346.8 °C at 760 mmHg. | Predicted |

| Solubility | Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and ethyl acetate, with limited solubility in water. | Inferred |

| Appearance | Likely a solid at room temperature. | Inferred |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, and a signal for the N-H proton. The positions of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substituted indole ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Synthesis

A specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of its carboxylic acid derivative, this compound-3-carboxylic acid.[1] The key step involves the regioselective bromination of a suitable 5-methoxy-1H-indole precursor.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a proposed adaptation and would require optimization.

Step 1: Protection of the Indole Nitrogen

The nitrogen of 5-methoxy-1H-indole can be protected with a suitable protecting group, such as a trifluoroacetyl group, to direct the subsequent bromination and prevent side reactions.

-

To a solution of 5-methoxy-1H-indole in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-protected intermediate.

Step 2: Regioselective Bromination

The N-protected 5-methoxy-1H-indole is then subjected to bromination. The trifluoroacetyl group at the nitrogen directs the bromination to the 6-position.

-

Dissolve the N-protected intermediate in a suitable solvent (e.g., acetic acid).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), portion-wise at a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Isolate the brominated intermediate.

Step 3: Deprotection

The protecting group is removed to yield the final product.

-

Dissolve the brominated intermediate in a suitable solvent system (e.g., methanol/water).

-

Add a base, such as sodium hydroxide or potassium carbonate, and stir the mixture.

-

Monitor the reaction by TLC until the deprotection is complete.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain this compound.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

Indole derivatives are known to exhibit a wide range of biological activities, and this compound is a scaffold of interest for the development of new therapeutic agents.[3]

Anticancer Activity

Many substituted indoles have demonstrated potent anticancer properties. The presence of a halogen, such as bromine, can enhance the lipophilicity and cell permeability of the molecule. Methoxy-substituted indoles have also been investigated as anticancer agents. For instance, certain 2-aryl-3-aroyl indoles with methoxy substitutions have been identified as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[4]

Anti-inflammatory Activity

The this compound core is a key scaffold of the naturally occurring anti-inflammatory compound Herdmanine D.[1] This suggests that derivatives of this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

Other Potential Activities

Given the broad spectrum of biological activities associated with the indole nucleus, this compound and its derivatives could also be explored for antimicrobial, antiviral, and antioxidant activities.

Caption: Potential biological activities of the this compound scaffold.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While a complete physicochemical and biological profile of this specific molecule is not yet fully elucidated in the public domain, the available information on related compounds highlights its promise, particularly in the areas of oncology and inflammation research. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-5-methoxy-1H-indole and Related Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-5-methoxy-1H-indole is a substituted indole derivative of interest in medicinal chemistry and materials science. The indole scaffold is a prevalent core in numerous biologically active compounds. The specific substitution pattern of a bromine atom at the 6-position and a methoxy group at the 5-position is anticipated to modulate the electronic properties and biological activity of the indole ring system. Accurate structural elucidation and purity assessment are paramount, necessitating a comprehensive analysis of its spectroscopic data. This document serves as a technical resource, presenting anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data of Related Compounds

To predict the spectroscopic features of this compound, it is instructive to examine the data for its constituent-substituted analogs.

Spectroscopic Data for 6-Bromo-1H-indole

Table 1: ¹H NMR Data of 6-Bromo-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.14 | br s | - | N-H |

| 7.53 | s | - | H-7 |

| 7.49 | d | 8.4 | H-4 |

| 7.21 | dd | 8.4, 1.7 | H-5 |

| 7.17-7.15 | m | - | H-2 |

| 6.53-6.51 | m | - | H-3 |

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Data of 6-Bromo-1H-indole

| Chemical Shift (δ) ppm | Assignment |

| 136.8 | C-7a |

| 125.7 | C-3a |

| 124.9 | C-2 |

| 123.1 | C-5 |

| 121.8 | C-4 |

| 115.1 | C-6 |

| 113.8 | C-7 |

| 102.7 | C-3 |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for 6-Bromo-1H-indole

| m/z | Interpretation |

| 197 | [M+2]⁺ |

| 195 | [M]⁺ |

| 116 | [M-Br]⁺ |

Ionization Mode: Electron Ionization (EI)[2]

Spectroscopic Data for 5-Methoxy-1H-indole

Table 4: ¹H NMR Data of 5-Methoxy-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.05 | br s | - | N-H |

| 7.23 | d | 8.7 | H-7 |

| 7.05 | d | 2.3 | H-4 |

| 7.15-7.10 | m | - | H-2 |

| 6.88 | dd | 8.7, 2.4 | H-6 |

| 6.45 | m | - | H-3 |

| 3.87 | s | - | -OCH₃ |

Solvent: CDCl₃

Table 5: ¹³C NMR Data of 5-Methoxy-1H-indole

| Chemical Shift (δ) ppm | Assignment |

| 154.2 | C-5 |

| 131.7 | C-7a |

| 129.0 | C-3a |

| 124.9 | C-2 |

| 112.4 | C-7 |

| 111.9 | C-6 |

| 102.5 | C-3 |

| 100.5 | C-4 |

| 56.0 | -OCH₃ |

Solvent: CDCl₃[3]

Table 6: IR Spectroscopy Data for 5-Methoxy-1H-indole

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-3300 | N-H Stretch |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-OCH₃) |

| 1620-1450 | C=C Aromatic Ring Stretch |

| 1250-1200 | Asymmetric C-O-C Stretch |

| 1050-1000 | Symmetric C-O-C Stretch |

Sample Preparation: KBr Pellet or Nujol Mull

Table 7: Mass Spectrometry Data for 5-Methoxy-1H-indole

| m/z | Interpretation |

| 147 | [M]⁺ |

| 132 | [M-CH₃]⁺ |

| 104 | [M-CH₃-CO]⁺ |

Ionization Mode: Electron Ionization (EI)[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds and are applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.[6] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solid (Nujol Mull): The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

Thin Film: If the sample is soluble in a volatile solvent, a solution can be deposited on a salt plate and the solvent allowed to evaporate.

-

-

Instrumentation: The analysis is performed on a FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the salt plates/KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the IR spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated with specific functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized. Common techniques for small organic molecules include:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[7]

-

Electrospray Ionization (ESI): The sample in solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often preserves the molecular ion.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[8]

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern offers structural information. For compounds containing bromine, a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) is expected.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

While direct experimental data for this compound remains to be published, a comprehensive spectroscopic characterization can be achieved by following the generalized protocols outlined in this guide. The expected NMR, IR, and MS data can be reliably predicted by analyzing the spectroscopic features of the closely related 6-Bromo-1H-indole and 5-Methoxy-1H-indole. This technical guide provides a foundational framework for researchers and scientists engaged in the synthesis and characterization of novel indole derivatives.

References

- 1. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]

- 2. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. premierbiosoft.com [premierbiosoft.com]

- 9. benchchem.com [benchchem.com]

The Quest for 6-Bromo-5-Methoxy-Indole Natural Products: A Technical Guide to Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with significant biological activities. Marine organisms, in particular, are a prolific source of halogenated indoles, with brominated derivatives being especially prominent. The unique substitution patterns on the indole ring, including the presence of methoxy groups, can profoundly influence the pharmacological properties of these molecules, making them attractive targets for drug discovery. This technical guide delves into the discovery and isolation of natural products containing the 6-bromo-5-methoxy-indole moiety. While a comprehensive literature search did not yield a confirmed natural product with this exact substitution pattern, this guide will focus on structurally related and highly relevant compounds, providing a framework for the exploration and isolation of this class of marine natural products. We will explore the natural sources, detailed isolation protocols, and biological activities of closely related 6-bromo-indole and methoxy-indole alkaloids, offering valuable insights for researchers in the field.

Natural Sources of Bromo- and Methoxy-Indole Alkaloids

Bromo-indole alkaloids are predominantly isolated from marine invertebrates, with sponges of the genera Hyrtios and Geodia, as well as tunicates, being particularly rich sources.[1][2][3] These organisms thrive in unique marine environments, and their secondary metabolites often exhibit potent biological activities. Methoxy-substituted indoles have also been discovered in marine-derived fungi, such as Aspergillus sydowi.[1]

A noteworthy discovery that points to the potential natural occurrence of the 6-bromo-5-methoxy-indole core is the isolation of 6-bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester from the far eastern ascidian Syncarpa oviformis.[1] The presence of the 6-bromo-5-hydroxy-indole structure suggests that a subsequent O-methylation, a common enzymatic reaction in natural product biosynthesis, could lead to the formation of the 6-bromo-5-methoxy-indole moiety.

Key Isolated Compounds with Related Structures

While the target 6-bromo-5-methoxy-indole moiety remains to be discovered in nature, several closely related compounds have been isolated and characterized. These provide valuable chemical and biological context for future research.

| Compound Name | Natural Source | Molecular Formula | Key Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Biological Activity | Reference |

| Barettin | Geodia barretti (sponge) | C₂₆H₂₈BrN₇O₂ | Provided in original literature | Anti-inflammatory, antioxidant, antifouling | [3] |

| 8,9-Dihydrobarettin | Geodia barretti (sponge) | C₂₆H₃₀BrN₇O₂ | Provided in original literature | Anti-inflammatory | [3] |

| 6-Bromoconicamin | Geodia barretti (sponge) | C₁₉H₂₄BrN₅ | Provided in original literature | Not specified | [3] |

| 6-Bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester | Syncarpa oviformis (ascidian) | C₁₃H₁₂BrNO₄ | Provided in original literature | Not specified | [1] |

| 6-Methoxyspirotryprostatin B | Aspergillus sydowi (marine fungus) | C₂₂H₂₅N₃O₄ | Provided in original literature | Weak cytotoxic activity | [1] |

Experimental Protocols: Isolation of Bromo-Indole Alkaloids from Marine Sponges

The following is a generalized, detailed protocol for the isolation of bromo-indole alkaloids from marine sponges, based on established methodologies.[3]

1. Sample Collection and Preparation:

-

Collect the marine sponge (e.g., Geodia barretti) by scuba diving and freeze immediately at -20°C.

-

Transport the frozen sample to the laboratory and lyophilize to remove water.

-

Grind the dried sponge tissue into a fine powder.

2. Extraction:

-

Macerate the powdered sponge material (e.g., 100 g) with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (3 x 500 mL) at room temperature for 24 hours for each extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in a mixture of 90% aqueous methanol and n-hexane.

-

Perform liquid-liquid partitioning to separate nonpolar compounds (in the n-hexane layer) from polar and medium-polarity compounds (in the aqueous methanol layer).

-

Further partition the aqueous methanol fraction against dichloromethane to separate compounds of intermediate polarity.

4. Chromatographic Purification:

-

Step 1: Vacuum Liquid Chromatography (VLC):

-

Subject the dichloromethane-soluble fraction to VLC on a silica gel column.

-

Elute with a stepwise gradient of n-hexane, ethyl acetate (EtOAc), and methanol (MeOH).

-

-

Step 2: High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions obtained from VLC using reversed-phase HPLC (e.g., C18 column).

-

Employ a gradient elution system, for example, water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 210 nm and 280 nm).

-

-

Step 3: Final Purification:

-

Isolate pure compounds by isocratic or shallow gradient HPLC runs on the fractions containing the target compounds.

-

5. Structure Elucidation:

-

Characterize the purified compounds using spectroscopic techniques:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

-

Visualization of Key Processes

Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of bromo-indole alkaloids from a marine sponge.

Potential Signaling Pathway Modulation

Bromo-indole alkaloids have been reported to exhibit anti-inflammatory properties, and one of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific effect of a 6-bromo-5-methoxy-indole compound on this pathway is unknown, the following diagram illustrates the canonical NF-κB pathway and a hypothetical point of inhibition by a bromo-indole alkaloid.

Conclusion and Future Directions

The 6-bromo-5-methoxy-indole moiety represents an intriguing, yet currently undiscovered, target in the realm of marine natural products. The prevalence of both brominated and methoxylated indoles in marine organisms, particularly sponges and tunicates, strongly suggests that natural products with this specific substitution pattern may exist and await discovery. The close structural relationship to known compounds like 6-bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester provides a compelling rationale for targeted exploration of marine biodiversity.

Researchers and drug development professionals are encouraged to employ modern analytical techniques, such as hyphenated mass spectrometry methods (e.g., LC-MS/MS) and NMR spectroscopy, in their screening efforts to identify novel halogenated and methoxylated indole alkaloids. The detailed experimental protocols and workflows presented in this guide provide a solid foundation for the successful isolation and characterization of these potentially bioactive compounds. The elucidation of their biological activities and mechanisms of action will be crucial in unlocking their therapeutic potential. The continued exploration of the chemical diversity of the marine environment holds immense promise for the discovery of new chemical entities with the potential to address unmet medical needs.

References

Theoretical and Computational Analysis of 6-Bromo-5-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 6-Bromo-5-methoxy-1H-indole, a substituted indole derivative of interest in medicinal chemistry and materials science. The indole scaffold is a prevalent motif in numerous biologically active compounds.[1][2] The introduction of bromo and methoxy substituents modifies the electronic and steric properties of the indole ring, potentially influencing its biological activity and reactivity. This document outlines a plausible synthetic route, detailed protocols for computational analysis using Density Functional Theory (DFT), and molecular docking procedures to investigate its potential as a therapeutic agent. All quantitative data are presented in standardized tables, and key workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

The indole ring system is a cornerstone in the development of pharmaceuticals and functional organic materials.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the indole core dictates its physicochemical properties and biological targets. The subject of this guide, this compound, possesses a unique combination of an electron-donating methoxy group and an electron-withdrawing bromine atom, which is anticipated to confer distinct chemical and biological characteristics.

Theoretical and computational studies are indispensable tools in modern drug discovery and materials science.[3][4] Density Functional Theory (DFT) allows for the elucidation of molecular structure, electronic properties, and vibrational spectra.[5] Molecular docking simulations provide insights into the potential binding modes and affinities of small molecules with biological macromolecules, thereby guiding the identification of potential drug candidates.[3][4][6] This guide presents a structured approach to the synthesis and in-silico analysis of this compound.

Synthesis of this compound

A concise and regioselective synthesis of this compound derivatives has been reported, providing a reliable method for obtaining the core structure for further studies.[7] The following protocol is adapted from the synthesis of a closely related analogue, this compound-3-carboxylic acid.[7]

Experimental Protocol: Synthesis

A plausible synthetic route starting from 5-methoxy-1H-indole is outlined below.

Step 1: N-Trifluoroacetylation of 5-methoxy-1H-indole

-

Dissolve 5-methoxy-1H-indole in an appropriate aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(5-methoxy-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one.

Step 2: Regioselective Bromination

-

Dissolve the product from Step 1 in acetic acid and cool to 0 °C.[7]

-

Add a solution of bromine (1.2 equivalents) in acetic acid dropwise to the stirred solution.[7]

-

Allow the reaction mixture to stir at room temperature for 5 hours.[7]

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Wash the organic layer with a saturated solution of sodium thiosulfate and then brine.

-

Dry the organic layer and concentrate to obtain 1-(6-bromo-5-methoxy-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one.

Step 3: Hydrolysis of the Trifluoroacetyl Group

-

Dissolve the brominated intermediate in a 20% aqueous sodium hydroxide solution.[7]

-

Reflux the mixture for 6 hours.[7]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with 2 N HCl.[7]

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

-

Molecular Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: The structure is optimized using a DFT method, commonly the B3LYP functional with a 6-311++G(d,p) basis set, to find the ground-state energy minimum.[8]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic transitions.[9]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular charge transfer and hyperconjugative interactions.[9]

-

Table 1: Calculated Molecular Properties of this compound

| Parameter | Calculated Value |

|---|---|

| Optimized Energy (Hartree) | Illustrative Value |

| Dipole Moment (Debye) | Illustrative Value |

| HOMO Energy (eV) | Illustrative Value |

| LUMO Energy (eV) | Illustrative Value |

| HOMO-LUMO Gap (eV) | Illustrative Value |

Table 2: Selected Calculated Vibrational Frequencies (cm-1)

| Vibrational Mode | Calculated Frequency |

|---|---|

| N-H Stretch | Illustrative Value |

| C-H Stretch (aromatic) | Illustrative Value |

| C=C Stretch (aromatic) | Illustrative Value |

| C-O Stretch | Illustrative Value |

| C-Br Stretch | Illustrative Value |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[3][6] This can help in identifying potential biological targets and understanding the mechanism of action.

-

Ligand Preparation: The 3D structure of this compound, optimized by DFT, is prepared for docking. This includes adding hydrogen atoms and assigning partial charges.

-

Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-ligands, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: The binding site on the receptor is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.[4]

-

Docking Simulation: Docking is performed using software such as AutoDock, GOLD, or Glide.[6][10] The software samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function.[3]

-

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | Illustrative Value |

| Inhibition Constant (Ki) | Illustrative Value |

| Interacting Residues | |

| Hydrogen Bonds | e.g., ASP 145, GLU 98 |

| Hydrophobic Interactions | e.g., LEU 23, VAL 78, ILE 120 |

| Pi-Stacking | e.g., PHE 80 |

Conclusion

This technical guide provides a framework for the synthesis and in-depth theoretical and computational analysis of this compound. The outlined protocols for synthesis, DFT calculations, and molecular docking serve as a robust starting point for researchers investigating the properties and potential applications of this and related indole derivatives. The combination of synthetic chemistry with computational modeling is a powerful strategy to accelerate the discovery and development of new molecules with desired functionalities, particularly in the realm of drug design and materials science. Further experimental validation is essential to confirm the theoretical predictions and fully elucidate the potential of this compound.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. KBbox: Methods [kbbox.h-its.org]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Reactivity and Stability of 6-Bromo-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 6-Bromo-5-methoxy-1H-indole, a key heterocyclic compound with significant potential in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is a substituted indole with a molecular formula of C₉H₈BrNO. The presence of the electron-donating methoxy group and the electron-withdrawing bromine atom on the benzene ring, coupled with the inherent reactivity of the indole nucleus, imparts a unique chemical character to the molecule.

Physicochemical Properties

Quantitative physicochemical parameters are crucial for predicting the behavior of a compound in biological systems and during formulation development. The following table summarizes key predicted properties for this compound.

| Property | Predicted Value | Notes |

| Molecular Weight | 226.07 g/mol | - |

| pKa (most acidic) | 16.5 (NH) | The indole nitrogen proton is weakly acidic. |

| pKa (most basic) | -2.5 (C3) | The indole ring is weakly basic, with the C3 position being the most likely site of protonation. |

| logP | 2.7 | Indicates moderate lipophilicity. |

| Polar Surface Area | 25 Ų | |

| Hydrogen Bond Donors | 1 | The N-H group of the indole ring. |

| Hydrogen Bond Acceptors | 1 | The oxygen atom of the methoxy group. |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the substituted benzene ring. The indole nucleus is generally susceptible to electrophilic substitution, particularly at the C3 position. The methoxy group at the 5-position further activates the benzene ring towards electrophilic attack, while the bromine at the 6-position has a deactivating, ortho-para directing effect.

Electrophilic Substitution

The C3 position of the indole ring is the primary site for electrophilic attack due to the high electron density. Reactions such as Vilsmeier-Haack formylation would be expected to proceed readily at this position.

N-H Acidity and Alkylation

The proton on the indole nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.

Cross-Coupling Reactions

The presence of the bromine atom at the C6 position makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

Stability and Degradation

Understanding the stability of this compound is critical for its handling, storage, and formulation. Indole and its derivatives can be susceptible to degradation under various conditions.

General Stability Considerations

Indole compounds can be sensitive to light, heat, and extreme pH conditions. It is recommended to store this compound in a cool, dark place and under an inert atmosphere if possible.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate. A general protocol for conducting such studies on this compound is provided below. These studies typically involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[1][2] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.[1]

Potential Degradation Pathways

Based on the known degradation patterns of indole derivatives, the following pathways are plausible for this compound.

Caption: Plausible degradation pathways for this compound.

Under hydrolytic conditions, particularly at extreme pH, the indole ring may be susceptible to cleavage. Oxidative conditions can lead to the formation of oxindole or isatin-like structures.[3] Exposure to light can induce photolytic degradation, potentially leading to polymerization or dimerization.[4]

Biological Activity and Mechanism of Action

Substituted indoles are a prominent class of compounds in drug discovery, with many exhibiting potent anticancer activity.[5][6] Several studies have highlighted the potential of indole derivatives as inhibitors of tubulin polymerization.[1][7][8][9]

Anticancer Activity: Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[9] Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3] Indole derivatives have been shown to bind to the colchicine binding site on β-tubulin, thereby inhibiting its polymerization.[1][8]

The following diagram illustrates the proposed mechanism of action for indole-based tubulin polymerization inhibitors.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.[7]

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

-

Thermal Degradation: Place the solid this compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[7]

-

Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[7]

3. Analysis:

-

Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method.

-

Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Conclusion

This compound is a versatile synthetic intermediate with promising potential as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its reactivity allows for diverse chemical modifications, while a thorough understanding of its stability is crucial for its successful application. This guide provides a foundational understanding of the key chemical and biological aspects of this compound to aid in its further investigation and development.

References

- 1. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

Potential Pharmacological Profile of 6-Bromo-5-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-methoxy-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. While direct and extensive pharmacological studies on this compound are limited, its structural features—a brominated and methoxylated indole core—suggest a potential for a range of biological activities. This technical guide synthesizes the available information on its synthesis and explores its potential pharmacological profile based on the activities of structurally related compounds. We hypothesize that this compound may exhibit anti-inflammatory, antimicrobial, and cytotoxic (anticancer) properties. This document provides a comprehensive overview of these potential activities, detailed experimental protocols for their investigation, and visualizations of relevant biological pathways and experimental workflows to guide future research and drug discovery efforts.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, psychoactive, antimicrobial, and anticancer effects. The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole ring. The presence of a halogen, such as bromine, at the 6-position and a methoxy group at the 5-position of the indole ring in this compound suggests the potential for unique pharmacological properties.

This guide aims to provide a detailed technical overview of the potential pharmacological profile of this compound. Given the current scarcity of direct biological data for this specific compound, this document will extrapolate its potential activities from published data on closely related analogs. The subsequent sections will detail its synthesis, explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent, provide detailed experimental protocols for in vitro evaluation, and present visual workflows and pathway diagrams to facilitate further investigation.

Synthesis of this compound

A concise and regioselective synthesis for this compound-3-carboxylic acid has been reported, which can be adapted to yield the parent compound, this compound.[1] The general synthetic approach involves the protection of the indole nitrogen, followed by regioselective bromination and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route starting from 5-methoxy-1H-indole is outlined below. This protocol is based on established indole chemistry.

Step 1: N-Protection of 5-methoxy-1H-indole

-

Dissolve 5-methoxy-1H-indole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc)₂O, in the presence of a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Purify the N-Boc-5-methoxy-1H-indole by column chromatography.

Step 2: Regioselective Bromination

-

Dissolve the N-Boc-5-methoxy-1H-indole in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.

-

Allow the reaction to proceed at low temperature until completion (monitored by TLC).

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product and purify by column chromatography to obtain N-Boc-6-bromo-5-methoxy-1H-indole.

Step 3: N-Deprotection

-

Dissolve the N-Boc-6-bromo-5-methoxy-1H-indole in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the final product, this compound, with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Diagram: Synthetic Workflow for this compound

Synthetic pathway for this compound.

Potential Pharmacological Activities

Based on the structural motifs present in this compound, several potential pharmacological activities can be hypothesized.

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators. The core structure of this compound is a key scaffold of the anti-inflammatory natural product Herdmanine D.[1]

Potential Mechanism of Action:

-

Inhibition of Pro-inflammatory Cytokines: The compound may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

-

Modulation of Inflammatory Signaling Pathways: It could potentially interfere with signaling pathways crucial for the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Diagram: Potential Anti-inflammatory Signaling Pathway

Hypothesized inhibition of inflammatory pathways.

Antimicrobial Activity

Halogenated indoles, particularly brominated derivatives, have demonstrated significant antimicrobial activity. The presence of the bromine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to increased membrane permeability and interaction with microbial targets.

Potential Mechanisms of Action:

-

Disruption of Bacterial Cell Membranes: The compound may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: It could potentially inhibit the formation of biofilms, which are crucial for bacterial survival and resistance.

-

Inhibition of Essential Bacterial Enzymes: The indole nucleus could serve as a scaffold to interact with and inhibit the function of essential bacterial enzymes.

Cytotoxic (Anticancer) Activity

Many substituted indole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and often involve the disruption of cellular processes essential for cancer cell proliferation and survival.

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Methoxy-substituted indoles have been shown to inhibit tubulin polymerization, a key process in cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

-

Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

Kinase Inhibition: The indole scaffold can act as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

Diagram: Potential Mechanism of Tubulin Polymerization Inhibition

Hypothesized mechanism of anticancer activity.

Proposed Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized pharmacological activities of this compound, a series of in vitro assays are proposed.

Anti-inflammatory Activity Assays

4.1.1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

4.1.2. Pro-inflammatory Cytokine Production Assay

-

Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

-

Data Analysis: Determine the dose-dependent effect of the compound on cytokine production and calculate IC₅₀ values.

Antimicrobial Activity Assays

4.2.1. Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Broth Microdilution Method: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate with appropriate broth medium.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxic (Anticancer) Activity Assays

4.3.1. Cell Viability Assay (MTT Assay)

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

4.3.2. In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

-

Compound Addition: Add different concentrations of this compound to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.

Data Presentation

As direct experimental data for this compound is not yet available, the following tables present hypothetical data based on the expected activities of related indole derivatives to illustrate how the results of the proposed experiments could be structured.

Table 1: Potential Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC₅₀ (µM) |

| NO Production | RAW 264.7 | To be determined |

| TNF-α Production | RAW 264.7 | To be determined |

| IL-6 Production | RAW 264.7 | To be determined |

Table 2: Potential Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | To be determined |

| Escherichia coli (Gram-negative) | To be determined |

| Pseudomonas aeruginosa (Gram-negative) | To be determined |

Table 3: Potential Cytotoxic Activity of this compound

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | To be determined |

| A549 (Lung) | To be determined |

| HCT116 (Colon) | To be determined |

Table 4: Potential Tubulin Polymerization Inhibition by this compound

| Assay | IC₅₀ (µM) |

| In vitro Tubulin Polymerization | To be determined |

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential for pharmacological activity. Based on its structural similarity to known bioactive indole derivatives, it is a promising candidate for investigation as an anti-inflammatory, antimicrobial, and anticancer agent. The experimental protocols and conceptual frameworks presented in this technical guide are intended to provide a solid foundation for researchers to systematically evaluate the pharmacological profile of this compound. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to determine its therapeutic potential. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a variety of diseases.

References

The Pivotal Role of 6-Bromo-5-methoxy-1H-indole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among these, the 6-bromo-5-methoxy-1H-indole core has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives of this compound, with a focus on their applications in oncology and infectious diseases.

Synthesis of the this compound Scaffold

The regioselective synthesis of this compound is a critical first step in the development of its derivatives. A common and effective strategy involves the protection of the indole nitrogen, followed by electrophilic bromination, and subsequent deprotection or further functionalization.

Experimental Protocol: Synthesis of this compound-3-carboxylic acid

This protocol details a regioselective synthesis of a key derivative, this compound-3-carboxylic acid, which serves as a versatile intermediate for further derivatization.[3]

Step 1: Synthesis of 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one

To a stirred solution of 5-methoxyindole (1.0 equivalent) in dimethylformamide (DMF), trifluoroacetic anhydride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. After completion of the reaction, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to yield the product.[3]

Step 2: Synthesis of 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

The product from Step 1 (1 equivalent) is dissolved in acetic acid. To this solution, bromine (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the brominated product.[3]

Step 3: Synthesis of this compound-3-carboxylic acid

The brominated intermediate from Step 2 (1 equivalent) is dissolved in a 20% aqueous sodium hydroxide solution and refluxed for 6 hours. After cooling to room temperature, the solution is acidified with 2N HCl. The precipitate formed is filtered, washed with ice-cold water, and dried under high vacuum to afford the final product.[3]

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for cancer chemotherapy.[4] Several 6-substituted indole derivatives, synthesized from the this compound scaffold, have been identified as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[4]

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |

| 3g (a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative) | MCF-7 (Breast) | 2.94 ± 0.56 | [4] |

| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [4] | |

| A549 (Lung) | 6.30 ± 0.30 | [4] | |

| HeLa (Cervical) | 6.10 ± 0.31 | [4] | |

| A375 (Melanoma) | 0.57 ± 0.01 | [4] | |

| B16-F10 (Melanoma) | 1.69 ± 0.41 | [4] |

Signaling Pathway: Inhibition of Tubulin Polymerization

References

- 1. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond | MDPI [mdpi.com]

- 2. ecommons.luc.edu [ecommons.luc.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 6-Bromo-5-methoxy-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indole ring allows for the fine-tuning of pharmacological properties. This technical guide delves into the structure-activity relationship (SAR) of a specific class of indole derivatives: those bearing a bromine atom at the 6-position and a methoxy group at the 5-position. This substitution pattern has been explored in the context of various therapeutic targets, revealing key insights into the molecular interactions that drive biological activity.

Kinase Inhibition: A Primary Focus

A significant area of investigation for 6-bromo-5-methoxy-1H-indole derivatives has been their potential as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indole core can serve as a versatile scaffold for designing ATP-competitive kinase inhibitors, with substituents on the ring system modulating potency and selectivity.

While a comprehensive SAR study focusing exclusively on a broad range of this compound derivatives is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related analogs. For instance, research on isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones has demonstrated that the precise location of the methoxy group significantly impacts the mechanism of action. A remarkable finding from these studies is that shifting a methoxy group from the 5-position to the 6-position can switch the biological activity from inducing methuosis (a form of non-apoptotic cell death) to microtubule disruption[1]. This highlights the critical role of the substitution pattern on the indole ring in determining the pharmacological outcome.

The synthesis of related compounds, such as methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate, has also been reported, indicating the chemical tractability of polysubstituted indoles for further functionalization and biological screening[2].

Structure-Activity Relationship Summary

Based on the analysis of related indole derivatives, the following SAR principles for this compound derivatives can be proposed:

-

The Indole Core : Acts as a critical scaffold for interaction with the ATP-binding pocket of various kinases. The NH group can serve as a hydrogen bond donor.

-

6-Bromo Substitution : The bromine atom at the 6-position can contribute to binding affinity through halogen bonding or by occupying a hydrophobic pocket within the target protein. Its electron-withdrawing nature can also influence the overall electronic properties of the indole ring.

-

5-Methoxy Substitution : The methoxy group at the 5-position is a key determinant of biological activity and mechanism. Its position influences the molecule's interaction with specific residues in the target's active site, potentially leading to different downstream cellular effects compared to other methoxy isomers[1].

-

Substituents at Other Positions : Modifications at other positions of the indole ring, such as the N1, C2, and C3 positions, are expected to significantly impact potency and selectivity. These positions offer opportunities for introducing moieties that can form additional interactions with the target protein or improve physicochemical properties.

Data Presentation

Due to the limited availability of extensive quantitative data for a diverse series of this compound derivatives in the public domain, a comprehensive data table cannot be constructed at this time. Further focused studies are required to generate such data.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are representative protocols for assays commonly used to evaluate the biological activity of indole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant target kinase

-

Kinase substrate (e.g., a specific peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader capable of measuring luminescence, fluorescence, or absorbance.

Procedure:

-

Compound Preparation : Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration is kept constant across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

Kinase Reaction Setup : In a microplate, add the kinase, its specific substrate, and the diluted test compounds or vehicle control (DMSO).

-

Initiation of Reaction : Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

-

Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

-

Detection : Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This is typically achieved by adding a detection reagent according to the manufacturer's instructions.

-

Data Analysis : The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a suitable sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader.

Procedure:

-

Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment : Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition : After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values from the dose-response curves.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the exploration of this compound derivatives.